

Spectroscopic Data of 4-Ethylhexanal: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-ethylhexanal**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for **4-ethylhexanal**, this document focuses on predicted data derived from established spectroscopic principles and computational tools. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **4-ethylhexanal**. These values are estimations and should be used as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **4-ethylhexanal** is predicted to show distinct signals for the aldehydic proton and the various alkyl protons. The aldehydic proton is expected to appear significantly downfield, a characteristic feature of aldehydes.[1][2][3] Protons on carbons adjacent to the carbonyl group will also be deshielded.[4]

Table 1: Predicted ¹H NMR Data for **4-Ethylhexanal**



| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|----------------------------|--------------------------------------|---------------------------|--|
| H1 (CHO) | 9.6 - 9.8 | Triplet (t) | ~1.8 |
| H2 (CH ₂) | 2.3 - 2.5 | Multiplet (m) | - |
| H3 (CH ₂) | 1.4 - 1.6 | Multiplet (m) | - |
| H4 (CH) | 1.3 - 1.5 | Multiplet (m) | - |
| H5, H5' (CH ₂) | 1.2 - 1.4 | Multiplet (m) | - |
| H6, H6' (CH₃) | 0.8 - 1.0 | Triplet (t) | ~7.4 |
| H7, H7' (CH ₂) | 1.2 - 1.4 | Multiplet (m) | - |
| H8, H8' (CH₃) | 0.8 - 1.0 | Triplet (t) | ~7.4 |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum is characterized by a downfield signal for the carbonyl carbon.[5][6][7] The chemical shifts of the aliphatic carbons are predicted based on their substitution and proximity to the electron-withdrawing aldehyde group.[8][9]

Table 2: Predicted ¹³C NMR Data for **4-Ethylhexanal**

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|-------------|-----------------------------------|
| C1 (CHO) | 202 - 205 |
| C2 | 51 - 54 |
| C3 | 25 - 28 |
| C4 | 45 - 48 |
| C5, C7 | 28 - 32 |
| C6, C8 | 10 - 14 |

Infrared (IR) Spectroscopy



The IR spectrum of **4-ethylhexanal** is predicted to exhibit characteristic absorption bands for the aldehyde functional group. A strong C=O stretching absorption is expected, along with two weaker C-H stretching bands characteristic of the aldehydic proton.[10][11][12][13]

Table 3: Predicted IR Absorption Data for 4-Ethylhexanal

| Vibrational Mode | Predicted Frequency (cm ⁻¹) | Intensity |
|------------------------|--|-----------|
| Aldehydic C-H Stretch | ~2820 and ~2720 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong |
| C-H Bend | 1375 - 1465 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **4-ethylhexanal** is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways for aliphatic aldehydes include α -cleavage and McLafferty rearrangement.[14][15][16][17]

Table 4: Predicted Mass Spectrometry Data for 4-Ethylhexanal

| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|-----|---|--------------------------|
| 128 | [C ₈ H ₁₆ O] ⁺ | Molecular Ion (M+) |
| 99 | [M - C ₂ H ₅] ⁺ | α-cleavage |
| 85 | [M - C ₃ H ₇] ⁺ | β-cleavage |
| 71 | [M - C4H9] ⁺ | Cleavage at C4 |
| 57 | [C ₄ H ₉] ⁺ | α-cleavage |
| 44 | [C ₂ H ₄ O] ⁺ | McLafferty Rearrangement |
| 29 | [CHO]+ or [C ₂ H ₅]+ | α-cleavage |
| | | |



Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a liquid aldehyde like **4-ethylhexanal**.

NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-ethylhexanal** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled spectrum to obtain singlets for each carbon.
 - Typical parameters include a spectral width of 220-240 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and the accumulation of several hundred to a few thousand scans, depending on the sample concentration.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy



- Sample Preparation: For a neat liquid sample, place a drop of 4-ethylhexanal between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample assembly in the spectrometer's sample holder.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed for characteristic absorption bands.

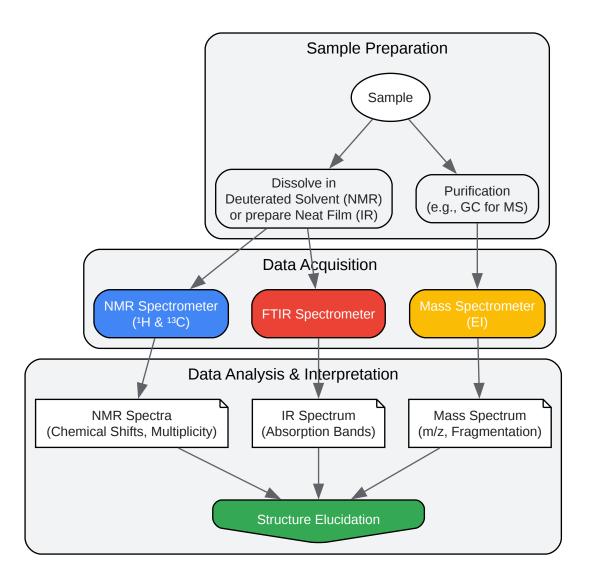
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or by direct injection.
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Employ a mass analyzer, such as a quadrupole or time-of-flight (TOF)
 analyzer, to separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-ethylhexanal**.





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Spectroscopic Analysis Workflow

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